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molecular formula C12H15FN2O2 B8307514 2-(4-Fluorophenyl)-1-(4-methoxy-pyrazolidin-1-yl)-ethanone

2-(4-Fluorophenyl)-1-(4-methoxy-pyrazolidin-1-yl)-ethanone

Cat. No. B8307514
M. Wt: 238.26 g/mol
InChI Key: MDBJTFHEJIJCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849627B2

Procedure details

2-[2-(4-Fluorophenyl)acetyl]-4-methoxy-pyrazolidine-1-carboxylic acid benzyl ester, 46, (12.0 g, 32.2 mmol) is dissolved in methyl alcohol (300 mL). The flask is flushed with nitrogen and charged with 10% palladium on carbon (1.2 g). The reaction mixture is stirred vigorously at room temperature under 1 atmosphere of hydrogen gas for 3 hours. The flask is flushed with nitrogen and the reaction mixture filtered through a pad of Celite, rinsing with ethyl acetate (100 mL). The filtrate is concentrated in vacuo to afford 7.67 g of the desired product as a viscous, clear oil.
Name
2-[2-(4-Fluorophenyl)acetyl]-4-methoxy-pyrazolidine-1-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:15][CH:14]([O:16][CH3:17])[CH2:13][N:12]1[C:18](=[O:27])[CH2:19][C:20]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=1)=O)C1C=CC=CC=1>CO>[F:26][C:23]1[CH:24]=[CH:25][C:20]([CH2:19][C:18]([N:12]2[CH2:13][CH:14]([O:16][CH3:17])[CH2:15][NH:11]2)=[O:27])=[CH:21][CH:22]=1

Inputs

Step One
Name
2-[2-(4-Fluorophenyl)acetyl]-4-methoxy-pyrazolidine-1-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1N(CC(C1)OC)C(CC1=CC=C(C=C1)F)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred vigorously at room temperature under 1 atmosphere of hydrogen gas for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is flushed with nitrogen
ADDITION
Type
ADDITION
Details
charged with 10% palladium on carbon (1.2 g)
CUSTOM
Type
CUSTOM
Details
The flask is flushed with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction mixture filtered through a pad of Celite
WASH
Type
WASH
Details
rinsing with ethyl acetate (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)N1NCC(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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